Cas no 15232-76-5 (3-Octyne)
3-Octyne structure
3-Octyne
3-Octyne Properties
Names and Identifiers
-
- 3-Octyne
- 1-Butyl-2-ethylacetylene
- 1-Ethyl-2-butylacetylene
- Aethyl-butyl-acetylen
- Butylethyl acetylene
- C4H9CequivCC2H5
- Ethylbutylacetylene
- N-BUTYLETHYLACETYLENE
- oct-3-yne
- Butylethylacetylene
- Ethylbutyl acetylene
- 3-Octyne, 98+%
- 15232-76-5
- D91806
- Q15718384
- MFCD00027276
- FT-0616291
- InChI=1/C8H14/c1-3-5-7-8-6-4-2/h3-5,7H2,1-2H3
- Oct-3-yne
- AKOS015842687
- C4H9C.$.CC2H5
- EINECS 239-280-6
- O0126
- UDEISTCPVNLKRJ-UHFFFAOYSA-N
- DTXSID60871238
- UDEISTCPVNLKRJ-UHFFFAOYSA-
- NS00052314
- DB-043139
- 3-OCTYNE
- +Expand
-
- MFCD00027276
- UDEISTCPVNLKRJ-UHFFFAOYSA-N
- InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-5,7H2,1-2H3
- CCCCC#CCC
Computed Properties
- 110.11000
- 0
- 0
- 2
- 110.11
- 8
- 89.1
- 0
- 0
- 0
- 0
- 0
- 1
- 3.4
- nothing
- 0
- 0A^2
Experimental Properties
- 2.59000
- 0.00000
- 1.4269 (589.3 nm 20 ºC)
- 133°C
- -103.9 ºC
- 22.0±11.2 ºC,
- Almost insoluble (0.03 g/l) (25 º C),
- Colorless liquid [1]
- Insoluble in water, soluble in ethanol \ ether [6]
- 0.7542 g/cm3 (20 ºC)
3-Octyne Security Information
- GHS02 GHS08
- 3
- S3/7-S9-S26-S33-S37
- II
- II
- R10; R36/37/38
- 3
- 3295
- H226-H304
- P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501
- dangerous
- 0-10°C
- II
- 10-36/37/38-65
- 3
3-Octyne Customs Data
- 2901299090
-
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
3-Octyne Related Literature
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1. Synthesis of high polymers from disubstituted acetylenes using halides of niobium (V) and tantalum (V) as catalystsToshio Masuda,Toru Takahashi,Toshinobu Higashimura J. Chem. Soc. Chem. Commun. 1982 1297
-
2. Acetylene–allene isomerisations. Part I. Base catalysis by potassium t-butoxide in t-butyl alcoholMalcolm D. Carr,Leong H. Gan,Ian Reid J. Chem. Soc. Perkin Trans. 2 1973 668
-
3. Chapter 5. Aliphatic compounds. Part (i) Hydrocarbons
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Jian Wu,Wen-Xia Gao,Xiao-Bo Huang,Yun-Bing Zhou,Miao-Chang Liu,Hua-Yue Wu Org. Chem. Front. 2021 8 6048
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5. Acetylene–allene isomerisations. Part II. Base catalysis by sodium amide in liquid ammoniaMalcolm D. Carr,Leong H. Gan,Ian Reid J. Chem. Soc. Perkin Trans. 2 1973 672
-
6. Field-ion mass spectra of some alkynesB. C. Patterson,M. Seakins Trans. Faraday Soc. 1967 63 1863
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Xue-Peng Yin,Shang-Feng Tang,Chao Zhang,Hong-Juan Wang,Rui Si,Xiu-Li Lu,Tong-Bu Lu J. Mater. Chem. A 2020 8 20925
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Vinciane Kelsen,Bianca Wendt,Svenja Werkmeister,Kathrin Junge,Matthias Beller,Bruno Chaudret Chem. Commun. 2013 49 3416
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Vinciane Kelsen,Bianca Wendt,Svenja Werkmeister,Kathrin Junge,Matthias Beller,Bruno Chaudret Chem. Commun. 2013 49 3416
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10. Asymmetric induction and racemisation in allenic sulphoxidesMauro Cinquini,Stefano Colonna,Franco Cozzi,Charles J. M. Stirling J. Chem. Soc. Perkin Trans. 1 1976 2061